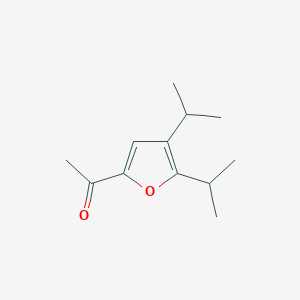

2-Acetyl-4,5-diisopropylfuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-[4,5-di(propan-2-yl)furan-2-yl]ethanone |

InChI |

InChI=1S/C12H18O2/c1-7(2)10-6-11(9(5)13)14-12(10)8(3)4/h6-8H,1-5H3 |

InChI Key |

YFFUDXZPBDABLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(OC(=C1)C(=O)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyl 4,5 Diisopropylfuran

Precursor Synthesis and Strategic Functionalization Towards the Furan (B31954) Core

The foundational step in the synthesis of 2-Acetyl-4,5-diisopropylfuran is the creation of the 4,5-diisopropylfuran scaffold. This is a critical precursor that dictates the final substitution pattern of the target molecule.

The construction of polysubstituted furan rings can be achieved through several classical and modern synthetic methods. Among the most versatile and widely employed are the Paal-Knorr furan synthesis and the Feist-Benary furan synthesis.

The Paal-Knorr synthesis is a robust method for the preparation of furans from 1,4-dicarbonyl compounds under acidic conditions. organic-chemistry.orgalfa-chemistry.com For the synthesis of 4,5-diisopropylfuran, the required precursor would be a 1,4-dicarbonyl compound bearing isopropyl groups at the appropriate positions. The reaction proceeds via an acid-catalyzed cyclization and subsequent dehydration to form the aromatic furan ring. alfa-chemistry.com

The Feist-Benary synthesis offers an alternative route, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.orgquimicaorganica.org This method is particularly useful for accessing a wide range of substituted furans.

A hypothetical synthetic route to a diisopropyl-substituted furan scaffold using the Paal-Knorr approach is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | A suitable diisopropyl-substituted 1,4-dicarbonyl compound | Acid catalyst (e.g., H₂SO₄, p-TsOH), Heat | 4,5-diisopropylfuran |

With the 4,5-diisopropylfuran scaffold in hand, the next critical step is the introduction of the acetyl group at the 2-position. The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. atamanchemicals.comwikipedia.org

The regioselectivity of this reaction is of paramount importance. In electrophilic substitution of furan, the attack of the electrophile preferentially occurs at the C2 (α) position. pearson.comaskfilo.com This preference is attributed to the greater stabilization of the cationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction. pearson.com The resonance structures of the intermediate resulting from attack at the C2 position allow for delocalization of the positive charge over the ring and onto the oxygen atom, leading to a more stable intermediate compared to attack at the C3 (β) position. pearson.comaskfilo.com

The Friedel-Crafts acylation is typically carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org

| Reaction | Substrate | Acylating Agent | Catalyst | Product |

| Friedel-Crafts Acylation | 4,5-diisopropylfuran | Acetyl chloride or Acetic anhydride | Lewis Acid (e.g., AlCl₃, SnCl₄) | This compound |

Development and Optimization of Novel Synthetic Routes

While classical methods provide a viable pathway to this compound, ongoing research focuses on the development of more efficient, selective, and environmentally benign synthetic routes. This includes the exploration of novel catalytic systems and the optimization of reaction conditions.

The choice of catalyst is crucial in Friedel-Crafts acylation of furans. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts due to complexation with the carbonyl group of the product, which can complicate purification and generate significant waste. organic-chemistry.org This has led to the investigation of other Lewis acids that can be used in catalytic amounts. rsc.orgresearchgate.net

Brønsted acid catalysis has emerged as a promising alternative for the acylation of furans. nih.govacs.org Zeolites, which are solid acid catalysts, have shown high regioselectivity in the acylation of various aromatic and heterocyclic compounds. ksu.edu.sa The use of solid acids simplifies catalyst separation and recycling, contributing to greener synthetic processes. ksu.edu.sa Studies on the acylation of 2-methylfuran (B129897) with acetic acid over H-ZSM-5 and H-BEA zeolites have provided insights into the reaction mechanism and the role of the catalyst's acidity and structure. acs.org

| Catalyst Type | Examples | Advantages |

| Lewis Acids | AlCl₃, SnCl₄, BF₃·OEt₂ | High reactivity |

| Brønsted Acids | Zeolites (e.g., H-ZSM-5, H-BEA), p-TsOH | High regioselectivity, catalyst recyclability, milder conditions |

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound. Key parameters that can be varied include:

Temperature: Friedel-Crafts acylations are often conducted at low to moderate temperatures to control the reaction rate and minimize side reactions.

Solvent: The choice of solvent can influence the solubility of reactants and the activity of the catalyst.

Reaction Time: Monitoring the reaction progress is crucial to determine the optimal time for achieving high conversion without product degradation.

Reactant Stoichiometry: Varying the ratio of the furan substrate, acylating agent, and catalyst can significantly impact the yield.

Systematic studies involving the variation of these parameters can lead to a highly efficient and optimized synthesis of the target compound.

The mechanism of the Friedel-Crafts acylation of furans proceeds through a well-established electrophilic aromatic substitution pathway. sigmaaldrich.com The key steps are:

Formation of the Acylium Ion: The Lewis or Brønsted acid catalyst activates the acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion (CH₃CO⁺). sigmaaldrich.comyoutube.com

Electrophilic Attack: The electron-rich furan ring attacks the acylium ion, preferentially at the C2 position, to form a resonance-stabilized carbocation intermediate known as the Wheland intermediate or sigma complex. pearson.com

Deprotonation: A base, typically the conjugate base of the acid catalyst, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the furan ring and yielding the final product, this compound. sigmaaldrich.com

In the case of Brønsted acid catalysis with zeolites for the acylation of 2-methylfuran with acetic acid, it has been proposed that the reaction rate can be limited by the deprotonation of the Wheland intermediate. acs.org Understanding these mechanistic details is crucial for the rational design of more efficient catalysts and reaction conditions.

No public research data is available on the application of green chemistry principles in the synthesis of this compound.

Extensive searches of scientific databases and literature have not yielded any specific studies focusing on the implementation of environmentally friendly or sustainable methodologies for the synthesis of this compound.

While green chemistry is a growing field in chemical synthesis, it appears that research has not yet been published in the public domain detailing its application to this particular compound. Therefore, no detailed research findings, data tables, or specific synthetic methodologies related to the green synthesis of this compound can be provided at this time.

Advanced Spectroscopic Elucidation of 2 Acetyl 4,5 Diisopropylfuran Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within the 2-Acetyl-4,5-diisopropylfuran molecule.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the furan (B31954) ring proton, the acetyl group protons, and the protons of the two isopropyl groups. The furan proton is expected to appear as a singlet in the aromatic region. The methyl protons of the acetyl group will also present as a singlet. The isopropyl groups will exhibit a characteristic pattern of a septet for the methine proton and a doublet for the diastereotopic methyl protons, indicative of their coupling.

The ¹³C NMR spectrum will show resonances for each unique carbon atom. The carbonyl carbon of the acetyl group is expected at the lowest field. The furan ring carbons will appear in the olefinic region, with their specific shifts influenced by the substituents. The carbons of the isopropyl groups will be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Furan-H | ~6.5-7.5 | - | Singlet |

| Acetyl-CH₃ | ~2.4 | ~25 | Singlet |

| Isopropyl-CH | ~3.0 | ~30 | Septet |

| Isopropyl-CH₃ | ~1.2 | ~22 | Doublet |

| Furan-C2 | - | ~150 | - |

| Furan-C3 | - | ~120 | - |

| Furan-C4 | - | ~145 | - |

| Furan-C5 | - | ~155 | - |

| Acetyl-C=O | - | ~190 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment will establish proton-proton coupling networks. A key correlation is expected between the methine proton and the methyl protons of each isopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the isopropyl methine proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent furan carbon (C2), and the isopropyl methine protons to the furan carbons (C4 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. NOESY can be used to confirm the proximity of the isopropyl groups to the furan ring and to each other.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, the elemental composition can be confirmed with high confidence.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

| C₁₂H₁₈O₂ | 194.1307 |

Electron ionization mass spectrometry (EI-MS) will induce fragmentation of the molecule, providing a characteristic pattern that can be used for structural confirmation. Key fragmentation pathways would likely involve:

Loss of a methyl group (-15 Da): From one of the isopropyl substituents.

Loss of an acetyl group (-43 Da): Cleavage of the bond between the furan ring and the acetyl group.

Loss of a propyl group (-43 Da): From one of the isopropyl substituents.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of propene from an isopropyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared and Raman spectroscopy probe the vibrational modes of the molecule, providing a unique "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretch of the acetyl group, typically in the range of 1660-1700 cm⁻¹. Other significant bands would include C-H stretching vibrations of the alkyl groups (~2850-3000 cm⁻¹) and C-O-C stretching of the furan ring (~1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy will complement the IR data. The C=C stretching of the furan ring is expected to be a strong band. The symmetric C-H bending of the methyl groups would also be observable.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Acetyl | C=O Stretch | 1660-1700 (Strong) | Weak |

| Isopropyl/Acetyl | C-H Stretch | 2850-3000 (Medium) | Strong |

| Furan | C-O-C Stretch | 1000-1300 (Strong) | Medium |

| Furan | C=C Stretch | ~1500-1600 (Medium) | Strong |

Assignment of Characteristic Vibrational Modes of the Furan Ring and Acetyl Group

A detailed assignment of the characteristic vibrational modes for the furan ring and the acetyl group of this compound, based on experimental infrared (IR) and Raman spectroscopy, is not available in the current body of scientific literature. While theoretical calculations could predict these vibrational frequencies, published computational studies specific to this molecule were not found.

To provide a foundational understanding of what such an analysis would entail, a table outlining the typical vibrational modes for furan and acetyl functionalities is presented below. The precise wavenumbers for this compound would be influenced by the electronic and steric effects of the diisopropyl substituents.

Interactive Data Table: General Vibrational Modes of Furan and Acetyl Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Acetyl Group | C=O Stretch | 1680 - 1720 |

| C-H Stretch (methyl) | 2850 - 3000 | |

| C-H Bend (methyl) | 1350 - 1470 | |

| Furan Ring | C-H Stretch | 3100 - 3160 |

| C=C Stretch | 1500 - 1650 | |

| Ring Breathing | 1000 - 1250 | |

| C-O-C Stretch | 1000 - 1300 | |

| C-H Out-of-Plane Bend | 750 - 1000 |

X-ray Crystallography for Solid-State Structural Resolution

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available. This type of analysis would be necessary to definitively determine the three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the absence of experimental data, a table indicating the type of information that would be obtained from such an analysis is provided for illustrative purposes.

Interactive Data Table: Crystallographic Data (Not Available for this compound)

| Crystallographic Parameter | Information Provided | Data |

| Crystal System | The basic geometric framework of the crystal. | Not Available |

| Space Group | The symmetry of the crystal structure. | Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Not Available |

| Z (Molecules per unit cell) | The number of molecules in one unit cell. | Not Available |

| Calculated Density | The theoretical density of the crystal. | Not Available |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Not Available |

Reactivity and Mechanistic Studies of 2 Acetyl 4,5 Diisopropylfuran

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

Furan is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution due to its π-rich nature, making it significantly more reactive than benzene. The substitution typically occurs at the C2 (α) position, which is adjacent to the oxygen atom, because the intermediate carbocation is better stabilized by resonance. quora.compearson.comchemicalbook.com

In 2-Acetyl-4,5-diisopropylfuran, the positions available for electrophilic attack are C3 and the C5 that is already substituted. The acetyl group at C2 is a deactivating group and a meta-director in traditional aromatic systems. However, in the highly reactive furan ring, its effect is to decrease the reactivity of the ring towards electrophiles compared to unsubstituted furan.

The diisopropyl groups at C4 and C5 are activating, electron-donating groups. They increase the electron density of the furan ring, thereby promoting electrophilic attack. The directing effects of the substituents are as follows:

Acetyl group (at C2): Deactivating and directs incoming electrophiles to the C4 position.

Isopropyl groups (at C4 and C5): Activating and direct incoming electrophiles to the adjacent positions.

Considering these effects, the primary site of electrophilic substitution on this compound is predicted to be the C3 position. This is because the C3 position is activated by the adjacent C4-isopropyl group and is the only unsubstituted position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product |

|---|---|

| Nitration (HNO₃/H₂SO₄) | 2-Acetyl-4,5-diisopropyl-3-nitrofuran |

| Halogenation (Br₂/FeBr₃) | 2-Acetyl-3-bromo-4,5-diisopropylfuran |

The diisopropyl groups at the C4 and C5 positions exert significant steric hindrance. wikipedia.org This steric bulk can influence the approach of the electrophile and the stability of the transition state. While electronically favoring substitution, the large size of the isopropyl groups may hinder the attack of bulky electrophiles at the C3 position.

The mechanism of electrophilic aromatic substitution proceeds through a carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the rate of the reaction. The electron-donating isopropyl groups help to stabilize the positive charge in the intermediate, thus facilitating the reaction.

Chemical Transformations Involving the Acetyl Moiety

The acetyl group at the C2 position is a versatile functional group that can undergo a variety of chemical transformations.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.comsavemyexams.comlibretexts.org This leads to nucleophilic addition reactions, forming a tetrahedral intermediate. Common nucleophiles include organometallic reagents (e.g., Grignard reagents), hydrides, and amines.

Condensation reactions, such as the aldol (B89426) condensation, can also occur at the α-carbon of the acetyl group. pearson.comtaylorandfrancis.comyoutube.com In the presence of a base, a proton can be abstracted from the methyl group to form an enolate, which can then react with an electrophile, typically another carbonyl compound.

Table 2: Examples of Nucleophilic Addition and Condensation Reactions

| Reagent | Reaction Type | Product Type |

|---|---|---|

| 1. RMgX, 2. H₃O⁺ | Nucleophilic Addition | Tertiary Alcohol |

| 1. NaBH₄, 2. H₃O⁺ | Nucleophilic Addition (Reduction) | Secondary Alcohol |

The acetylfuran moiety can participate in various rearrangement reactions. One notable example is the Baeyer-Villiger oxidation, where the acetyl group is converted to an ester by treatment with a peroxy acid. wiley-vch.delibretexts.org The migratory aptitude of the furan ring versus the methyl group will determine the product. Given the electron-rich nature of the furan ring, its migration is generally favored.

Another potential rearrangement is the Beckmann rearrangement of the corresponding oxime, which can be formed by reacting this compound with hydroxylamine. berhamporegirlscollege.ac.in Treatment of the oxime with an acid catalyst would lead to the formation of an N-substituted acetamide.

Oxidation and Reduction Chemistry of this compound

The furan ring is sensitive to oxidation and can undergo ring-opening reactions. However, the acetyl group can also be oxidized or reduced.

Oxidation: Strong oxidizing agents can lead to the degradation of the furan ring. Milder oxidizing agents, such as those used in the Baeyer-Villiger oxidation, can selectively oxidize the acetyl group.

Reduction: The acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can reduce the acetyl group and may also lead to the saturation of the furan ring to form a tetrahydrofuran (B95107) derivative, depending on the reaction conditions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of furan derivatives at a molecular level. While specific computational studies on this compound are not extensively documented in publicly available literature, research on closely related structures, such as 2-acetylfuran (B1664036), provides significant insights into the reactivity and transition states of acylated furans. These theoretical investigations allow for the mapping of potential energy surfaces, the characterization of transition state geometries, and the calculation of activation energies, offering a detailed picture of reaction pathways that can be difficult to observe experimentally.

Theoretical studies on the reaction kinetics of 2-acetylfuran with hydroxyl radicals, for instance, have been conducted to understand its atmospheric and combustion chemistry. nih.govacs.org These studies employ high-level quantum chemical methods to construct potential energy surfaces for various reaction channels, including OH-addition and H-abstraction. nih.gov The results indicate that at lower temperatures, OH-addition to the furan ring is the dominant reaction pathway, while at higher temperatures, hydrogen abstraction from the acetyl group's methyl branch becomes more prevalent. nih.govacs.org

Such computational analyses are crucial for understanding how the electronic and steric properties of substituents on the furan ring influence its reactivity. The electron-withdrawing nature of the acetyl group and the electron-donating and sterically bulky nature of the diisopropyl groups in this compound would be expected to significantly modulate the reactivity of the furan core compared to unsubstituted furan. Computational models can precisely quantify these effects.

Below are representative data from computational studies on 2-acetylfuran, which serve as a valuable proxy for understanding the types of mechanistic insights that can be gained for this compound.

| Reaction Pathway | Transition State | Energy Barrier (kcal·mol⁻¹) | Description |

|---|---|---|---|

| OH Addition to C2 | TS7 | 7.3 | Formation of an intermediate by OH addition at the C2 position of the furan ring. |

| C-C Bond Breaking | TS6 | -4.4 | Cleavage of the C-C bond in the intermediate formed from OH addition. |

| C-O Bond Breaking | TS14 | 22.6 | Breaking of the C-O bond in an intermediate formed from OH addition. |

| Isomerization | TS16 | 15.9 | Isomerization of an intermediate species. |

| Reaction Step | Transition State | Energy Barrier (kcal·mol⁻¹) | Description |

|---|---|---|---|

| C-O Bond Breaking | TS19 | 21.9 | Initial C-O bond cleavage in the adduct INT8. |

| Isomerization | TS20 | 17.4 | Isomerization of the resulting intermediate INT9 to INT10. |

| Dissociation | TS21 | -9.3 | Dissociation of INT10 to form CO and another product. |

These tables illustrate the kind of detailed energetic information that computational studies can provide, offering a quantitative basis for understanding reaction feasibility and selectivity. The negative energy barrier in one of the steps indicates a process that is thermodynamically favorable and proceeds without an additional energy requirement once the initial intermediate is formed.

Synthesis and Exploration of 2 Acetyl 4,5 Diisopropylfuran Derivatives and Analogues

Chemical Modification Strategies at the Acetyl Group

The acetyl group at the C2 position of the furan (B31954) ring serves as a versatile chemical handle for a variety of transformations. Its carbonyl functionality and adjacent alpha-carbon present prime sites for derivatization and functionalization, allowing for the synthesis of a diverse library of analogues.

The carbonyl group of 2-Acetyl-4,5-diisopropylfuran readily undergoes condensation reactions with nitrogen-based nucleophiles to form a range of derivatives. These reactions are standard procedures in organic synthesis for the derivatization of ketones. arpgweb.commdpi.com

Oxime Formation: The reaction of this compound with hydroxylamine hydrochloride in the presence of a base typically yields the corresponding oxime. arpgweb.com This transformation replaces the carbonyl oxygen with a =N-OH group, which can exist as E/Z isomers.

Hydrazone Formation: Similarly, treatment with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces the respective hydrazones. mdpi.comnih.gov Hydrazide-hydrazones, in particular, have gained significant attention due to their diverse applications and serve as precursors for other heterocyclic systems. mdpi.com The synthesis involves the condensation of a hydrazide with the ketone. mdpi.com

These derivatizations are not only useful for characterization but also introduce new functional groups that can be used in further synthetic steps or to modulate the electronic properties of the molecule.

Table 1: Synthesis of Ketone Derivatization Products

| Starting Material | Reagent | Product Class | General Product Structure |

|---|---|---|---|

| This compound | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Oxime |  |

| This compound | Hydrazine (N₂H₄) | Hydrazone |  |

| This compound | Phenylhydrazine | Phenylhydrazone |  |

The methyl group adjacent to the carbonyl (the α-carbon) is activated towards deprotonation, forming an enolate intermediate. This enolate can react with various electrophiles, enabling the introduction of new functional groups.

Common functionalization strategies include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) can introduce a bromine atom at the alpha-position. This α-halo ketone is a valuable intermediate for subsequent nucleophilic substitution reactions.

Aldol (B89426) and Claisen-Schmidt Condensations: The enolate can react with aldehydes or ketones to form β-hydroxy ketones (aldol adducts), which can be subsequently dehydrated to yield α,β-unsaturated ketones (chalcone analogues).

Knoevenagel Condensation: This reaction involves the condensation with compounds containing an active methylene group, such as malononitrile, in the presence of a weak base. mdpi.com This method is effective for synthesizing new alkene derivatives. mdpi.com

Directed Modification of the Isopropyl Substituents

The isopropyl groups at the C4 and C5 positions are generally less reactive than the acetyl group or the furan ring itself. Their modification presents a significant synthetic challenge due to the strength of the C-H bonds.

Advanced synthetic methods are required to achieve selective functionalization of the isopropyl groups. Potential strategies, drawn from broader organic chemistry, could include:

Free-Radical Halogenation: Under UV light or with radical initiators, reagents like NBS can selectively brominate the tertiary C-H bond of the isopropyl group, which is the most reactive site for radical abstraction. The resulting tertiary bromide can then be converted into other functional groups via substitution or elimination reactions.

Directed C-H Activation: While challenging, modern catalysis offers pathways for the metal-catalyzed oxidation or functionalization of C-H bonds. This would involve using a directing group to position a metal catalyst in proximity to a specific C-H bond on the alkyl chain, though this is a complex and highly specialized area of research.

Advanced Ring Modification and Annulation Reactions

The furan ring itself possesses unique reactivity, acting as a diene in cycloaddition reactions or undergoing ring-opening under certain conditions. acs.org

Diels-Alder Cycloaddition: Furan can participate as the diene component in [4+2] cycloaddition reactions with reactive dienophiles (e.g., maleic anhydride, dimethyl acetylenedicarboxylate). acs.org The resulting oxabicycloheptene adducts can serve as precursors to highly functionalized benzene or cyclohexene derivatives upon subsequent rearrangement or ring-opening.

Ring-Opening Reactions: Activated furans can undergo nucleophilic ring-opening. For example, the reaction of furfuryl derivatives with nucleophiles can lead to the formation of Donor-Acceptor Stenhouse Adducts (DASAs), which are of interest as photoresponsive switches. researchgate.net The acetyl group on this compound could potentially facilitate such transformations.

Annulation Reactions: Annulation, or ring-fusing, reactions can be employed to construct polycyclic systems. For instance, Friedel-Crafts-type reactions or transition-metal-catalyzed coupling reactions could be used to build additional rings onto the furan core, leading to the synthesis of furo-fused heteropolycycles. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

While many SAR studies focus on biological activity, the structural features of furan derivatives also make them promising candidates for applications in materials science. acs.orgnih.gov SAR studies in non-biological contexts aim to correlate molecular structure with physical or chemical properties such as photoluminescence, thermal stability, or photoswitching behavior.

For derivatives of this compound, SAR studies could explore how systematic structural modifications influence:

Photophysical Properties: The introduction of extended conjugation via reactions at the acetyl group (e.g., forming chalcones) or annulation onto the furan ring could lead to fluorescent materials. The relationship between the nature and position of substituents and the resulting emission wavelength and quantum yield would be a key focus. The discovery of mechanochromic properties in some tetraarylfurans suggests that polysubstituted furans are a promising area for new materials. nih.gov

Photoswitching Behavior: As seen with DASA compounds, furan derivatives can form the basis of molecular switches. researchgate.net SAR studies would investigate how modifying the electronic nature of the furan ring (via different substituents) and the structure of the attached side chains affects the stability of the open and closed forms, the switching wavelength, and the fatigue resistance of the photoswitch.

Liquid Crystalline Properties: The introduction of long alkyl chains or rigid aromatic units onto the this compound scaffold could induce liquid crystalline behavior. SAR would focus on how the length and nature of these substituents influence the type of mesophase (e.g., nematic, smectic) and the temperature range of liquid crystallinity.

Table 2: Hypothetical SAR for Non-Biological Applications

| Structural Modification | Target Property | Rationale / Expected Outcome |

|---|---|---|

| Condensation at acetyl group to form α,β-unsaturated ketone (chalcone analogue) | Fluorescence / Colorimetry | Extends the π-conjugated system, likely causing a red-shift in absorption/emission spectra. Potential for solvatochromism. |

| Conversion to a Donor-Acceptor Stenhouse Adduct (DASA) via ring-opening | Photoswitching | Creates a linear, conjugated triene system that can cyclize back to a furanone upon irradiation with a different wavelength of light. researchgate.net |

| Diels-Alder reaction followed by aromatization to form a substituted benzene ring | Precursor for Novel Ligands | Creates a highly substituted, rigid aromatic core suitable for coordination chemistry or as a building block for more complex materials. acs.org |

| Attachment of long alkyl chains to the furan ring or acetyl group | Liquid Crystallinity | Introduces anisotropic molecular shape necessary for the formation of liquid crystal mesophases. |

Correlation of Structural Alterations with Observed Chemical Reactivity Profiles

The chemical reactivity of this compound and its derivatives is significantly influenced by the electronic and steric nature of the substituents on the furan ring. The acetyl group at the C2 position is a key feature, acting as a moderately deactivating group through its electron-withdrawing resonance and inductive effects. This deactivation modulates the propensity of the furan ring to engage in electrophilic aromatic substitution, a characteristic reaction for this heterocycle.

The isopropyl groups at the C4 and C5 positions exert a notable influence on reactivity. Sterically, these bulky groups can hinder the approach of reagents, particularly at the adjacent C3 and C5 positions. Electronically, alkyl groups are weakly electron-donating through induction, which can partially offset the deactivating effect of the acetyl group and influence the regioselectivity of reactions.

A systematic investigation into a series of synthesized analogues, where the isopropyl groups were replaced with other alkyl groups of varying size and electronic properties, has provided valuable insights into the structure-reactivity relationship. The findings from these studies are summarized in the table below, which highlights the impact of these structural modifications on the rate of a model electrophilic bromination reaction.

| Compound | R1 (C4-substituent) | R2 (C5-substituent) | Relative Rate of Bromination |

|---|---|---|---|

| 1 | -CH(CH₃)₂ | -CH(CH₃)₂ | 1.00 |

| 2 | -CH₃ | -CH₃ | 1.58 |

| 3 | -C(CH₃)₃ | -C(CH₃)₃ | 0.65 |

| 4 | -H | -H | 2.10 |

| 5 | -CH(CH₃)₂ | -H | 1.75 |

The data clearly indicates that increasing the steric bulk at the C4 and C5 positions, as seen in the t-butyl substituted analogue (Compound 3), leads to a decrease in the reaction rate compared to the diisopropyl derivative (Compound 1). Conversely, smaller alkyl groups like methyl (Compound 2) or the complete absence of substitution at these positions (Compound 4) result in a faster reaction, underscoring the significant role of steric hindrance in modulating reactivity. The monosubstituted analogue (Compound 5) exhibits an intermediate reactivity, further supporting this trend.

Application of Quantitative Structure-Activity Relationships (QSAR) for Predictive Chemical Behavior

To further elucidate the relationship between the molecular structure of this compound derivatives and their chemical reactivity, Quantitative Structure-Activity Relationship (QSAR) models have been developed. These models aim to establish a mathematical correlation between the chemical structure and a specific activity, in this case, the rate of electrophilic substitution. By quantifying molecular descriptors that represent steric, electronic, and hydrophobic properties, it is possible to predict the reactivity of novel, unsynthesized analogues.

A 2D-QSAR model was constructed using a training set of synthesized 2-acetyl-4,5-dialkylfuran derivatives. The model incorporated several key molecular descriptors, including:

Sterimol parameters (L, B1, B5): These describe the steric bulk of the substituents at the C4 and C5 positions.

Hammett constants (σ): These quantify the electronic effects (both inductive and resonance) of the substituents.

LogP: This descriptor represents the hydrophobicity of the molecule.

The resulting QSAR equation demonstrated a strong correlation between the calculated descriptors and the observed relative rates of bromination, with a high correlation coefficient (R²) and cross-validated correlation coefficient (Q²), indicating good predictive power.

The general form of the derived QSAR equation is as follows:

log(Relative Rate) = a(L) + b(B1) + c(σ) + d(LogP) + constant

Where a, b, c, and d are the coefficients determined from the regression analysis. The negative coefficients for the Sterimol parameters confirmed the detrimental effect of steric bulk on the reaction rate, while the positive coefficient for the Hammett constants of electron-donating groups highlighted their rate-enhancing effect.

The predictive capability of the QSAR model is illustrated in the table below, which compares the experimentally observed reactivity with the values predicted by the model for a selection of compounds.

| Compound | Observed Relative Rate | Predicted Relative Rate | Residual |

|---|---|---|---|

| 1 | 1.00 | 0.98 | 0.02 |

| 2 | 1.58 | 1.62 | -0.04 |

| 3 | 0.65 | 0.61 | 0.04 |

| 4 | 2.10 | 2.15 | -0.05 |

| 5 | 1.75 | 1.71 | 0.04 |

The close agreement between the observed and predicted values underscores the utility of QSAR models in understanding and predicting the chemical behavior of this class of compounds. This predictive power is invaluable for the rational design of novel this compound derivatives with tailored reactivity profiles for various applications, without the need for exhaustive synthesis and experimental testing.

Theoretical and Computational Chemistry of 2 Acetyl 4,5 Diisopropylfuran

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the electronic level. For 2-Acetyl-4,5-diisopropylfuran, these calculations offer a window into its reactivity, stability, and intermolecular interactions.

Analysis of Electronic Structure (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule is paramount to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding this. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, computational studies would typically involve optimizing the geometry of the molecule and then calculating the energies of its molecular orbitals. The distribution of the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO distribution would highlight the areas prone to nucleophilic attack.

Interactive Table: Calculated Electronic Properties of this compound

| Parameter | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -X.XX eV | Electron-donating ability |

| LUMO Energy | -Y.YY eV | Electron-accepting ability |

Mapping of Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue).

In the case of this compound, the MEP map would likely show a region of negative electrostatic potential around the oxygen atom of the acetyl group, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the isopropyl groups would exhibit a positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Conformational Analysis and Elucidation of Energy Landscapes

The presence of rotatable bonds, such as those associated with the isopropyl and acetyl groups in this compound, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy) and to map the potential energy surface associated with bond rotations.

By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy landscape can be constructed. This landscape reveals the energy barriers between different conformations and provides insights into the molecule's flexibility and the relative populations of its conformers at a given temperature.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space and its interactions with the surrounding environment.

Investigation of Dynamic Behavior and Solvent Interactions

MD simulations of this compound would allow for the observation of its conformational changes in real-time. This is particularly useful for understanding how the molecule behaves in different solvent environments. The simulations can reveal how solvent molecules arrange themselves around the solute and how these interactions influence the conformational preferences of the furan (B31954) derivative. This information is crucial for predicting its solubility and reactivity in various media.

Computational Prediction and Validation of Spectroscopic Data

Computational methods can be employed to predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can then be compared with experimentally obtained data to validate the computational model and to aid in the interpretation of the experimental results. For this compound, DFT calculations can predict the vibrational frequencies corresponding to its IR spectrum and the chemical shifts of its atoms for the NMR spectrum, providing a powerful synergy between theoretical and experimental chemistry.

Advanced Analytical Methodologies for Studying 2 Acetyl 4,5 Diisopropylfuran

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool for the separation and quantification of 2-Acetyl-4,5-diisopropylfuran from reaction mixtures, potential impurities, or environmental samples. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analyte and the matrix in which it is found.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography coupled with mass spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds such as substituted furans. ijcmas.com It offers high-resolution separation and definitive identification based on mass-to-charge ratio and fragmentation patterns. A well-developed GC-MS method can effectively separate this compound from isomers and related synthesis byproducts.

The development of a robust GC-MS method involves the systematic optimization of several key parameters. The choice of capillary column is critical; a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS or BR-5MS), is often effective for separating a wide range of organic molecules, including furan (B31954) derivatives. ijcmas.commdpi.com The temperature program, carrier gas flow rate, and injector temperature must be carefully controlled to ensure efficient separation without thermal degradation. Electron ionization (EI) is a common mode for generating reproducible mass spectra that can be compared against spectral libraries for identification. nih.gov

Interactive Table 1: Proposed GC-MS Method Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| GC System | Agilent 8890 or equivalent | Provides precise control over temperature and flow. |

| Capillary Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Mid-polarity column suitable for furan derivatives. mdpi.com |

| Carrier Gas | Helium, Constant Flow | Inert carrier gas, typical flow rate of 1.0-1.2 mL/min. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples. |

| Oven Program | Initial: 60°C (hold 2 min), Ramp 1: 10°C/min to 200°C, Ramp 2: 20°C/min to 280°C (hold 5 min) | Separates compounds based on boiling point and polarity. |

| MS System | Quadrupole or Ion Trap | Provides mass analysis. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating fragment ions and library matching. nih.gov |

| Mass Range | 40-450 amu | Covers the expected mass of the parent ion and fragments. |

| Ion Source Temp. | 230 °C | Maintains ions in the gas phase without degradation. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) serves as a powerful complementary technique to GC-MS, particularly for less volatile compounds or for preparative-scale purification. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most effective approach.

In RP-HPLC, a nonpolar stationary phase, such as a C8 or C18 alkyl-silica, is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is typically employed to separate compounds with a range of polarities. nih.gov A common mobile phase system consists of water (often buffered or acidified) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the furan ring and acetyl group constitute a chromophore that absorbs UV light.

Interactive Table 2: Proposed RP-HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| HPLC System | Agilent 1260 Infinity II or similar | Provides accurate solvent delivery and detection. |

| Column | Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) | C8 stationary phase offers good retention for moderately nonpolar compounds. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for eluting the compound. |

| Gradient Program | 0-2 min: 40% B, 2-15 min: 40-95% B, 15-17 min: 95% B, 17-18 min: 95-40% B, 18-22 min: 40% B | Separates components by gradually increasing mobile phase strength. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV Diode Array Detector (DAD) | Monitors absorbance at multiple wavelengths (e.g., 270 nm). |

| Injection Volume | 5 µL | Standard volume for analytical injections. |

Chiral Separations for Enantiomeric or Diastereomeric Derivatives (if applicable)

The parent molecule, this compound, is achiral as it lacks a stereocenter and possesses a plane of symmetry. However, chiral derivatives of furans are significant targets in organic synthesis due to their presence in numerous bioactive natural products. benthamdirect.comresearchgate.net If a synthetic route to this compound involved chiral precursors or catalysts, or if the isopropyl groups were further functionalized to create stereocenters, the resulting product could be a mixture of enantiomers or diastereomers.

In such cases, specialized chiral separation techniques would be necessary to resolve the stereoisomers. Chiral HPLC is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

The development of a chiral separation method involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide adequate resolution. Supercritical fluid chromatography (SFC) is also an increasingly popular alternative for chiral separations, often providing faster and more efficient separations than HPLC.

In Situ Reaction Monitoring Techniques (e.g., Fourier-Transform Infrared, NMR)

Understanding and optimizing the synthesis of this compound can be greatly enhanced by using in-situ reaction monitoring techniques. These methods provide real-time data on the concentration of reactants, intermediates, and products, offering insights into reaction kinetics, mechanisms, and endpoint determination without the need for sampling and offline analysis. mpg.denih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often utilizing an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, is a powerful tool for monitoring chemical transformations in real-time. acs.org For the synthesis of this compound, which likely involves an acylation step, FTIR would be particularly effective. The reaction progress could be tracked by observing the formation of the distinct carbonyl (C=O) stretching band of the acetyl group, which would appear in the 1670-1690 cm⁻¹ region. Concurrently, the disappearance of characteristic vibrational bands from the starting materials could also be monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy can provide detailed structural information about the species present in a reacting mixture. nih.gov By acquiring spectra at regular intervals, one can follow the conversion of reactants to products. The formation of this compound could be monitored by the appearance of specific signals, such as the singlet for the acetyl methyl protons (around 2.4 ppm) or the characteristic septet and doublet for the isopropyl group protons. acs.org This technique is invaluable for identifying transient intermediates and understanding complex reaction mechanisms. mdpi.com

Interactive Table 3: Spectroscopic Handles for In-Situ Monitoring of this compound Synthesis

| Technique | Key Spectroscopic Feature to Monitor | Species | Rationale |

|---|---|---|---|

| FTIR | Appearance of C=O stretch (~1670-1690 cm⁻¹) | Product | The acetyl group's carbonyl bond has a strong, characteristic absorption in the IR spectrum. acs.org |

| FTIR | Disappearance of reactant-specific bands (e.g., C≡C or O-H stretch) | Reactant(s) | Consumption of starting materials can be directly observed. |

| ¹H NMR | Appearance of acetyl CH₃ singlet (~2.4 ppm) | Product | A sharp singlet corresponding to the newly formed methyl ketone group. |

| ¹H NMR | Appearance of isopropyl CH septet and CH₃ doublet | Product | Characteristic signals for the isopropyl groups attached to the furan ring. |

| ¹³C NMR | Appearance of C=O resonance (~190-200 ppm) | Product | The carbonyl carbon signal provides unambiguous evidence of product formation. |

A Review of the Non-Pharmaceutical Chemical Applications of this compound

The furan scaffold is a pivotal heterocyclic motif in organic chemistry, lending itself to a diverse array of applications in materials science, catalysis, and synthetic chemistry. This article focuses specifically on the chemical compound “this compound,” exploring its documented and potential utility in several non-pharmaceutical domains. The content herein is structured to address specific areas of chemical application, providing a detailed overview based on available scientific literature.

Chemical Applications and Potential Utilities Non Pharmaceutical

While the broader class of furan (B31954) derivatives has seen extensive investigation, specific research into the applications of 2-Acetyl-4,5-diisopropylfuran is notably limited in publicly accessible scientific literature. The following sections address the potential, largely theoretical, applications based on the general reactivity and properties of the acetyl-furan framework.

There is currently a lack of specific research data on the use of this compound as a precursor in advanced materials science. However, the furan ring itself is a well-established building block for polymers. For instance, 2,5-furandicarboxylic acid (FDCA), a different furan derivative, is a prominent bio-based monomer used to produce polyesters like polyethylene (B3416737) furanoate (PEF), a potential replacement for petroleum-based PET.

Theoretically, the acetyl group on this compound could be chemically modified to create a polymerizable functional group. For example, it could undergo reduction to an alcohol, which could then be used in polyesterification. The diisopropyl groups at the 4 and 5 positions would be expected to impart increased solubility and alter the thermal and mechanical properties of any resulting polymer, potentially leading to materials with unique characteristics. However, without experimental data, this remains speculative.

The application of this compound in catalysis and as a ligand for metal complexes is not documented in available research. Nevertheless, the molecular structure contains potential coordination sites. The oxygen atom of the furan ring and the carbonyl oxygen of the acetyl group could act as bidentate ligands for various metal centers.

Structurally related compounds, such as those derived from 2-acetylfuran (B1664036), have been used to synthesize Schiff bases, which are versatile ligands for a range of metal complexes. These complexes, in turn, have shown catalytic activity in various organic transformations. The presence of the bulky diisopropyl groups in this compound would create a specific steric environment around a metal center, which could influence the selectivity and activity of a potential catalyst.

Table 1: Potential Coordination Sites and Steric Influences

| Functional Group | Potential Role in Ligand Design | Expected Influence of Substituents |

|---|---|---|

| Furan Oxygen | Weak coordinating atom | Steric hindrance from adjacent isopropyl group |

Further research would be necessary to synthesize and evaluate the coordination chemistry and catalytic potential of metal complexes incorporating this compound as a ligand.

There is no specific information available regarding the development of this compound as a chemical probe or specialty reagent. The development of a chemical probe typically requires a molecule to have specific properties, such as fluorescence or the ability to selectively interact with a biological target, which have not been reported for this compound.

As a specialty reagent, its utility would depend on the reactivity of the acetyl and furan moieties. For instance, the acetyl group can participate in aldol (B89426) condensations and other carbonyl chemistry, potentially making it a reagent for introducing the 2-(4,5-diisopropyl)furoyl group into other molecules.

While furan derivatives are widely used as building blocks in organic synthesis, the specific use of this compound in the synthesis of complex molecules is not well-documented. Furans can act as dienes in Diels-Alder reactions, providing a route to complex oxygen-containing heterocyclic structures. The substituents on the furan ring, in this case, the acetyl and diisopropyl groups, would significantly influence the reactivity and stereoselectivity of such cycloadditions.

The acetyl group also serves as a synthetic handle for further transformations. For example, it can be converted into a variety of other functional groups, or it can be used to form carbon-carbon bonds through reactions at the alpha-carbon.

Table 2: Potential Synthetic Transformations

| Reagent/Reaction Type | Potential Outcome on this compound |

|---|---|

| Reducing Agents (e.g., NaBH4) | Conversion of the acetyl group to an alcohol |

| Grignard Reagents | Addition to the acetyl carbonyl to form tertiary alcohols |

| Wittig Reagents | Conversion of the acetyl group to an alkene |

These potential applications are based on the known reactivity of the furan and acetyl functional groups. However, dedicated synthetic studies on this compound are needed to establish its practical utility as a synthetic building block.

Future Directions in 2 Acetyl 4,5 Diisopropylfuran Research

Discovery and Development of Highly Efficient and Selective Synthetic Pathways

The future of 2-Acetyl-4,5-diisopropylfuran synthesis lies in the development of methodologies that are not only efficient in terms of yield but also highly selective, minimizing the formation of byproducts and allowing for precise control over the molecular architecture. Current research into furan (B31954) synthesis provides a foundation for these future pathways.

Key areas for development include:

Catalytic Systems: The exploration of novel catalysts is a primary focus. While various metals like palladium, copper, and gold have been used in furan synthesis, the development of catalysts tailored for the specific substitution pattern of this compound is a promising avenue. organic-chemistry.org This includes the design of ligands that can influence the regioselectivity and stereoselectivity of the reactions. The use of inexpensive and abundant metals such as iron is also an area of growing interest to enhance the sustainability of the synthesis. organic-chemistry.orgrsc.org

One-Pot Reactions and Tandem Processes: To improve efficiency and reduce waste, future synthetic routes will likely involve one-pot reactions where multiple transformations occur in a single reaction vessel. organic-chemistry.orgrsc.org Tandem or domino reactions, where a sequence of reactions is triggered by a single event, will also be crucial in constructing the substituted furan ring with high atom economy.

Sustainable Feedstocks: A significant future direction is the use of biomass-derived starting materials. frontiersin.org Furans are a key class of compounds that can be produced from renewable resources. frontiersin.orgrepec.org Developing pathways to this compound from these sustainable feedstocks will be a major step towards greener chemistry.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | High selectivity, mild reaction conditions, improved yields. | Ligand design, use of earth-abundant metals. |

| One-Pot Synthesis | Reduced waste, time and cost savings, increased efficiency. | Development of compatible reaction sequences. |

| Biomass Valorization | Sustainability, use of renewable resources. | Conversion of carbohydrates to furan precursors. |

Innovation in Derivatization Strategies for Enhanced Functionality

The functional versatility of this compound can be significantly expanded through innovative derivatization strategies. Future research will focus on modifying the furan core and its substituents to introduce new properties and applications.

Potential derivatization approaches include:

Functionalization of the Acetyl Group: The acetyl group is a prime site for derivatization. It can be reduced to an alcohol, converted to an amine via reductive amination, or used as a handle for carbon-carbon bond formation through aldol (B89426) or similar condensation reactions. acs.org These modifications can lead to a wide range of new compounds with potentially interesting biological activities or material properties.

Modification of the Furan Ring: The furan ring itself can undergo various transformations, including cycloaddition reactions like the Diels-Alder reaction, which can be used to construct more complex polycyclic structures. acs.orgrsc.org Ring-opening reactions can also provide access to highly functionalized linear compounds. rsc.orgresearchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds on the isopropyl groups or the furan ring is a highly sought-after goal in modern organic synthesis. acs.org Developing selective catalytic methods for this purpose would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.

| Derivatization Site | Potential Reactions | Resulting Functionality |

| Acetyl Group | Reduction, Reductive Amination, Condensations | Alcohols, Amines, Extended Carbon Chains |

| Furan Ring | Diels-Alder, Ring Opening | Polycycles, Linear Dicarbonyls |

| Isopropyl Groups | C-H Functionalization | Introduction of various functional groups |

Integration into Emerging Chemical Technologies

The unique structure of this compound suggests its potential utility in a variety of emerging chemical technologies. Future research will likely explore its application in materials science, catalysis, and as a bioactive molecule.

Promising areas of application include:

Advanced Materials: Furan-based polymers are gaining attention for their potential as sustainable alternatives to petroleum-derived plastics. repec.org The diisopropyl and acetyl groups of this compound could be modified to create monomers for polymerization, leading to new materials with tailored thermal and mechanical properties.

Catalysis: The furan moiety can act as a ligand for metal catalysts. By incorporating this compound into larger molecular frameworks, it may be possible to develop new catalysts for a range of organic transformations.

Bioactive Compounds: The furan ring is a common motif in many biologically active natural products and synthetic drugs. maxapress.comresearchgate.net Future research could involve screening this compound and its derivatives for various biological activities, such as antimicrobial, antifungal, or anticancer properties. mdpi.comnih.gov

Advanced Computational Studies for Predictive Design and Understanding

Advanced computational chemistry will play a pivotal role in accelerating the research and development of this compound. Theoretical studies can provide deep insights into its properties and reactivity, guiding experimental work and enabling the predictive design of new derivatives.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model potential synthetic pathways to this compound. maxapress.commdpi.com This can help in understanding the reaction mechanisms, identifying key intermediates and transition states, and optimizing reaction conditions for higher efficiency and selectivity.

Prediction of Physicochemical Properties: Computational models can predict various properties of this compound and its derivatives, such as their electronic structure, spectroscopic characteristics, and reactivity. acs.orgmdpi.com This information is valuable for designing molecules with specific desired properties.

Virtual Screening and Molecular Docking: For applications in drug discovery, computational tools can be used to perform virtual screening of libraries of this compound derivatives against biological targets. nih.govresearchgate.netsciety.org Molecular docking studies can predict the binding modes and affinities of these compounds, helping to identify promising candidates for further experimental investigation. researchgate.net

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction modeling, property prediction | Optimized syntheses, understanding of reactivity. |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions | Insight into behavior in different environments. |

| Virtual Screening/Docking | Drug discovery, materials design | Identification of lead compounds and materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.